2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
2-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-20-7-6-19(28-16-23-15-24-28)25-27(20)14-17-8-12-26(13-9-17)21(30)22(10-11-22)18-4-2-1-3-5-18/h1-7,15-17H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANZXDXFGQBUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties due to the presence of the triazole and dihydropyridazine components.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula: C21H29N5O
- Key Functional Groups:
- Piperidine ring
- Cyclopropane carbonyl group
- 1,2,4-triazole moiety
- Dihydropyridazine structure
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL, indicating promising efficacy against pathogenic microorganisms .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For instance, compounds related to the triazole family have demonstrated cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). IC50 values for these compounds can range significantly, with some derivatives showing IC50 values as low as 6.2 µM against HCT-116 cells .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial proliferation and cancer cell growth. Triazoles are known to interfere with fungal cell membrane synthesis and have been implicated in the inhibition of certain kinases involved in cancer progression.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, it was found that modifications on the sulfur atom in related compounds did not significantly alter their antimicrobial activity but provided insights into structure–activity relationships (SAR). This suggests that while structural variations can influence potency, core structural elements are critical for maintaining biological efficacy .
相似化合物的比较
Key Structural Analogues Identified
1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone Structural Differences: Replaces the dihydropyridazinone core with a triazolo-pyridazine system and introduces a quinoline substituent.
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Structural Differences : Substitutes the triazole group with pyrazole and replaces the phenylcyclopropanecarbonyl with a 2-methylpropyl chain.
- Implications : Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower target affinity but improve solubility. The branched alkyl chain (vs. cyclopropane) could reduce steric hindrance, altering binding pocket interactions .
Table 1: Structural and Physicochemical Comparison
Methodological Considerations for Similarity Assessment
The comparison of compound similarity relies on molecular descriptors (e.g., fingerprints, 3D shape) and bioactivity data. However, the absence of explicit pharmacological data for the target compound limits direct functional comparisons. Methods such as Tanimoto coefficient analysis or pharmacophore mapping (as discussed in ) could quantify structural overlap but require computational validation.
常见问题
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on controlled copolymerization techniques, as demonstrated in analogous piperidine-pyridazine systems. For example, adjusting reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) can minimize side reactions. Evidence from polycationic dye-fixative syntheses suggests that stepwise addition of monomers (e.g., CMDA and DMDAAC) under nitrogen atmosphere enhances reproducibility . Additionally, purification via column chromatography using gradients of ethyl acetate and hexane (3:1 to 1:1) is effective for isolating intermediates .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR should confirm the presence of the 1,2,4-triazole moiety (δ 8.5–9.0 ppm) and the cyclopropane ring (δ 1.2–1.8 ppm). X-ray crystallography, as applied to structurally similar pyridazinones, can resolve stereochemical ambiguities . FT-IR analysis of carbonyl stretches (1650–1750 cm) verifies the cyclopropanecarbonyl group .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound’s hydrolytic sensitivity (noted in piperidine-carboxylic acid analogs) requires storage under inert gas (argon) at −20°C. Lyophilization is recommended for long-term stability. Monitor degradation via HPLC using a C18 column (acetonitrile/water, 0.1% TFA) to detect hydrolysis byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Focus on modifying the 1-phenylcyclopropane and triazole moieties. For example:
- Replace the cyclopropane with bicyclic systems (e.g., norbornane) to assess steric effects.
- Substitute the triazole with tetrazole or imidazole to probe hydrogen-bonding interactions.
Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (AutoDock Vina) to correlate structural changes with activity. Prior SAR studies on CRF-1 receptor antagonists provide a template for iterative design .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer : Employ a tiered analytical approach:
- Solubility : Compare results from shake-flask (pH 7.4 PBS) versus biorelevant media (FaSSIF/FeSSIF). Discrepancies may arise from micelle formation in intestinal fluids.
- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish passive diffusion from active transport. Cross-validate with in vivo pharmacokinetics in rodent models, adjusting for metabolic stability (e.g., CYP450 profiling) .
Q. What experimental approaches are recommended to assess the compound’s in vivo efficacy and toxicity?
- Methodological Answer :
- Efficacy : Use a xenograft mouse model (e.g., human cancer cell lines) with daily oral dosing (10–50 mg/kg). Monitor tumor regression via bioluminescence imaging.
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify off-target pathways .
Data Analysis and Validation
Q. How should researchers address variability in biological assay results for this compound?
- Methodological Answer : Standardize protocols using Z’-factor validation (>0.5 indicates robust assays). For cell-based assays, include positive controls (e.g., staurosporine for cytotoxicity) and normalize data to vehicle-treated groups. Use ANOVA with post-hoc Tukey tests to distinguish batch effects .
Q. What computational tools are suitable for predicting the compound’s metabolic pathways?
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